molecular formula C23H16Cl2N2O4 B2431191 ETHYL 4-({(E)-2-CYANO-3-[5-(2,3-DICHLOROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOATE CAS No. 341927-93-3

ETHYL 4-({(E)-2-CYANO-3-[5-(2,3-DICHLOROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOATE

Cat. No.: B2431191
CAS No.: 341927-93-3
M. Wt: 455.29
InChI Key: PNCWQKQNCAIXQE-UHFFFAOYSA-N
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Description

Ethyl 4-[[(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate is a complex organic compound that features a furan ring, a benzoate ester, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({(E)-2-CYANO-3-[5-(2,3-DICHLOROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the furan ring using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation products: Carboxylic acids or ketones.

    Reduction products: Amines or alcohols.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[[(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its properties in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-({(E)-2-CYANO-3-[5-(2,3-DICHLOROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The cyano group and the furan ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzoate
  • Phenyl benzoate
  • Ethyl 3-methylhexanoate

Uniqueness

Ethyl 4-[[(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate is unique due to its combination of a furan ring, a cyano group, and a benzoate ester. This combination imparts specific chemical and biological properties that are not found in simpler esters like ethyl benzoate or phenyl benzoate .

Properties

IUPAC Name

ethyl 4-[[(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O4/c1-2-30-23(29)14-6-8-16(9-7-14)27-22(28)15(13-26)12-17-10-11-20(31-17)18-4-3-5-19(24)21(18)25/h3-12H,2H2,1H3,(H,27,28)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCWQKQNCAIXQE-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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